Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound featuring a quinoxaline moiety linked to a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized via the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal. The spirocyclic component, 1,5-dioxa-9-azaspiro[5.5]undecane, can be synthesized through a series of cyclization reactions involving appropriate diols and amines.
The final step involves coupling the quinoxaline core with the spirocyclic structure. This can be achieved using various coupling reagents and conditions, such as the use of carbodiimides or other activating agents to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl group or the quinoxaline ring, leading to different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring typically yields quinoxaline N-oxides, while reduction can produce various hydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its spirocyclic structure and quinoxaline moiety are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide rigidity and specific spatial orientation, enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A related spirocyclic compound with similar structural features.
Quinoxaline derivatives: Compounds containing the quinoxaline moiety, which share some chemical reactivity and biological activity.
Uniqueness
Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is unique due to the combination of the quinoxaline and spirocyclic structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(quinoxalin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(15-12-18-13-4-1-2-5-14(13)19-15)20-8-6-17(7-9-20)22-10-3-11-23-17/h1-2,4-5,12H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXCMVMRQZYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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